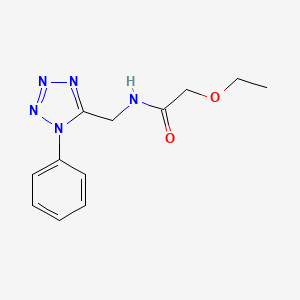

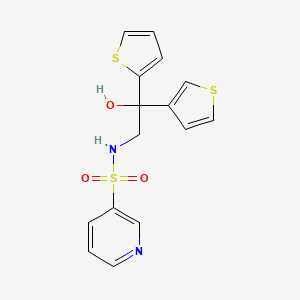

![molecular formula C17H14N4O6 B2493888 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 899982-58-2](/img/structure/B2493888.png)

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives similar to the compound , primarily involves two main methodologies: 1,3-dipolar cycloaddition of nitrile oxide and the amidoxime route. These methods are pivotal for constructing the oxadiazole ring and have been extensively explored for their efficiency and versatility in generating a broad range of oxadiazole derivatives with potential pharmacological applications (Cunha & Aguiar, 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their interaction with biological targets. The presence of the oxadiazole ring enhances the compound's ability to form hydrogen bond interactions with biomacromolecules, significantly increasing its pharmacological activity. This structural feature allows for diverse pharmacological applications, leveraging the oxadiazole core's potential as a biologically active unit in various compounds (Wang et al., 2022).

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various chemical transformations and applications. The 1,3,4-oxadiazole ring can undergo ring-opening reactions, producing new analogues with distinct biological activities. These reactions and the inherent chemical properties of oxadiazole derivatives are significant for synthesizing novel compounds with enhanced pharmacological profiles (Rana, Salahuddin, & Sahu, 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, including those related to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive, Gram-negative bacteria, and Candida albicans. These compounds have also shown promising anti-proliferative activity against different human cancer cell lines, such as prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Properties

Some derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been identified as effective against certain cancer cell lines and mycobacterial strains. These include derivatives that demonstrated superior activity against specific cancer cells, such as MDA231, DU145, and HCT15 (Polkam et al., 2017).

Development of Anticonvulsant Drugs

Research has also explored the potential of similar 1,3,4-oxadiazole derivatives in the development of anticonvulsant drugs. For example, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative, showed high anticonvulsive activity and was proposed for further preclinical studies (Sych et al., 2018).

Optical Studies of Metal Complexes

Studies have also been conducted on metal complexes involving 1,3,4-oxadiazole derivatives. These studies focus on the synthesis and optical properties of such complexes, which have potential applications in various fields like materials science and chemistry (Mekkey et al., 2020).

Synthesis and Structural Characterisation

Research on 1,3,4-oxadiazole derivatives also extends to their synthesis and structural characterisation. This includes studying their molecular geometries, vibrational frequencies, and other physical-chemical properties using techniques like IR, UV, and NMR spectroscopy (Arslan et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGGZKMBELNMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

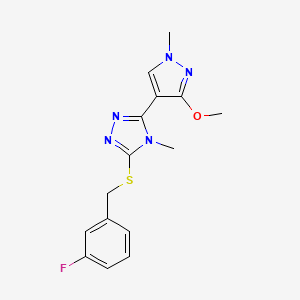

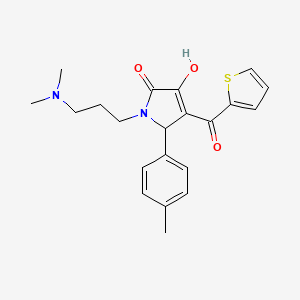

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

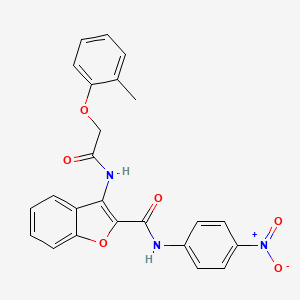

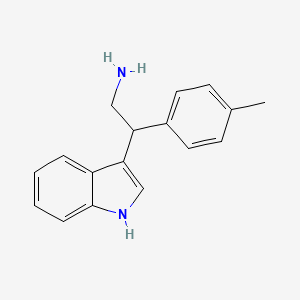

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)

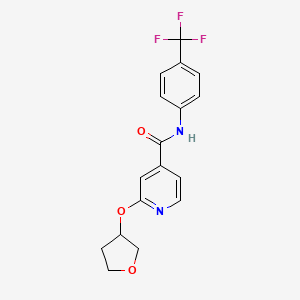

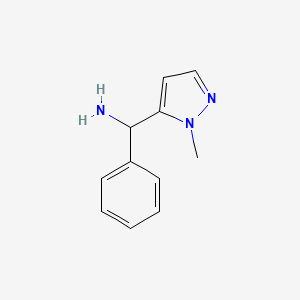

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)